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molecular formula C16H26N2O B8688734 2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline CAS No. 1032903-66-4

2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline

Cat. No. B8688734
M. Wt: 262.39 g/mol
InChI Key: IMIFVLVXAQDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372858B2

Procedure details

4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide from the previous step (0.697 mmol) is dissolved in CH3OH (20 mL) and cooled to 0° C. NaBH4 (264 mg, 6.97 mmol, 10 equiv.) is slowly added. After this addition is complete, the cooling bath is removed and the reaction is stirred at room temperature for 1 h. The reaction is quenched by the slow addition of 1N aqueous HCl (14 mL). The CH3OH is partially removed by vacuum. The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH. Additional 50% aqueous NaOH is added until the aqueous layer pH>12. The EtOAc layer is washed with 1 N aqueous NaOH (2×), the organic layer is then dried over Na2SO4, filtered, and concentrated under vacuum. After concentration, the crude product (175 mg) is dissolved in acetic acid (10 mL). TFA (0.15 mL, 3 equiv.) and PtO2 (53 mg, 30% w/w) are added and the reaction is placed under 50 psi H2 gas in a Parr Shaker for 14 h. The reaction mixture is filtered and the filtrate is concentrated under vacuum. The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH. Additional 50% aqueous NaOH is added until the aqueous layer pH>12. The EtOAc layer is washed with 1 N aqueous NaOH (2×), the organic layer is then dried over Na2SO4, filtered, and concentrated under vacuum to give 2-Isopropoxy-5-methyl-4-(1-methyl-piperidin-4-yl)-phenylamine which is used in Step 4 without further purification: ESMS m/z 263.2 (M+H+).
Name
4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
264 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
53 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH:2]([O:5][C:6]1[C:7]([N+:20]([O-])=O)=[CH:8][C:9]([CH3:19])=[C:10]([C:12]2[CH:17]=[CH:16][N+:15]([CH3:18])=[CH:14][CH:13]=2)[CH:11]=1)([CH3:4])[CH3:3].[BH4-].[Na+].C(O)(C(F)(F)F)=O>CO.O=[Pt]=O>[CH:2]([O:5][C:6]1[CH:11]=[C:10]([CH:12]2[CH2:13][CH2:14][N:15]([CH3:18])[CH2:16][CH2:17]2)[C:9]([CH3:19])=[CH:8][C:7]=1[NH2:20])([CH3:4])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-1-methyl-pyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)(C)OC=1C(=CC(=C(C1)C1=CC=[N+](C=C1)C)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
264 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
53 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After this addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the slow addition of 1N aqueous HCl (14 mL)
CUSTOM
Type
CUSTOM
Details
The CH3OH is partially removed by vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH
ADDITION
Type
ADDITION
Details
Additional 50% aqueous NaOH is added until the aqueous layer pH>12
WASH
Type
WASH
Details
The EtOAc layer is washed with 1 N aqueous NaOH (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the crude product (175 mg) is dissolved in acetic acid (10 mL)
WAIT
Type
WAIT
Details
the reaction is placed under 50 psi H2 gas in a Parr Shaker for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue is partitioned between EtOAc and 1 N aqueous NaOH
ADDITION
Type
ADDITION
Details
Additional 50% aqueous NaOH is added until the aqueous layer pH>12
WASH
Type
WASH
Details
The EtOAc layer is washed with 1 N aqueous NaOH (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C(=C1)C1CCN(CC1)C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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